(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative featuring a complex substitution pattern. Its core structure includes a pyrrolidine-2,3-dione ring substituted at positions 1, 4, and 3. Key structural elements are:
- 5-(2,3-Dimethoxyphenyl): A methoxy-substituted aryl group that may enhance solubility and influence electronic properties.
- 4-[Hydroxy(5-methylfuran-2-yl)methylidene]: A hydroxymethylidene group fused to a 5-methylfuran ring, introducing stereoelectronic effects and hydrogen-bonding capabilities.
Synthesis of such compounds typically involves condensation reactions between substituted aldehydes and hydrazine derivatives, as seen in analogous pyrrolidine-2,3-dione syntheses . Structural characterization likely employs techniques such as NMR, IR, and X-ray crystallography (using programs like SHELXL or ORTEP-3) .
Properties
Molecular Formula |
C27H24N2O6S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O6S/c1-5-15-10-11-17-20(13-15)36-27(28-17)29-22(16-7-6-8-19(33-3)25(16)34-4)21(24(31)26(29)32)23(30)18-12-9-14(2)35-18/h6-13,22,31H,5H2,1-4H3 |
InChI Key |
AJKZJHIFQTXSHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=C(C(=CC=C5)OC)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the furan ring or the benzothiazole moiety.
Reduction: Reduction reactions might target the pyrrolidine ring or other functional groups.
Substitution: Nucleophilic substitutions could occur at various positions.
Common Reagents: Specific reagents would depend on the reaction type, but common ones include oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents).
Major Products: These would vary based on reaction conditions, stereochemistry, and regioselectivity.
Scientific Research Applications
Researchers explore this compound in several fields:
Medicine: Investigating its potential as a drug candidate due to its diverse functional groups.
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Assessing its biological activity, such as enzyme inhibition or receptor binding.
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. These could include enzymes, receptors, or cellular pathways. Unfortunately, detailed studies on this specific compound are scarce, so further research is needed.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Comparisons with analogues reveal critical trends:
Key Observations :
- Benzothiazole Substitution : The 6-ethyl group in the target compound balances lipophilicity and steric bulk compared to 4,6-dimethyl analogues, which may hinder membrane permeability .
- Aryl Group Effects : The 2,3-dimethoxyphenyl group offers moderate electron-donating effects, contrasting with electron-withdrawing dichlorophenyl or thiophenyl groups. This influences reactivity in electrophilic substitutions .
Yield Comparison :
Biological Activity
The compound (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly its antiviral properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a pyrrolidine core, benzothiazole moiety, and methoxy phenyl substituents. The presence of these groups suggests potential interactions with various biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of various heterocyclic compounds, including those similar to the target compound. Research indicates that compounds with benzothiazole and pyrrolidine structures exhibit significant antiviral activities against several viruses. For instance:
- Inhibition of Viral Replication : Compounds similar to the target structure have demonstrated efficacy in inhibiting replication of viruses such as HSV and HCV. For example, derivatives containing benzothiazole exhibited IC50 values in the low micromolar range against HSV-1 in Vero cells .
The proposed mechanisms through which these compounds exert their antiviral effects include:
- Inhibition of Viral Entry : Some studies suggest that these compounds may interfere with the viral entry process into host cells.
- Disruption of Viral Replication : By targeting viral enzymes or host cell pathways essential for viral replication, these compounds can significantly reduce viral loads.
Case Study 1: Antiviral Activity Against HSV
A study evaluated a series of thiazole derivatives for their antiviral activity against HSV. Among the tested compounds, those with structural similarities to the target compound showed promising results, achieving up to 91% inhibition at 50 μM concentration while maintaining low cytotoxicity (CC50 > 600 μM) .
Case Study 2: Cytotoxicity Assessment
In another study focusing on thiazolylbenzimidazole derivatives, researchers assessed cytotoxicity alongside antiviral activity. Compounds were tested on HepG2.2.15 cell lines, revealing that certain derivatives retained high selectivity for viral inhibition without significant toxicity to host cells .
Data Table: Comparative Biological Activity
| Compound Type | Target Virus | IC50 (μM) | CC50 (μM) | % Inhibition |
|---|---|---|---|---|
| Benzothiazole Derivatives | HSV | 10 | 600 | 91 |
| Thiazolylbenzimidazole Derivatives | HCV | 15 | >1000 | 85 |
| Pyrrolidine Derivatives | Influenza | 20 | 500 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
